6,7-DIETHOXY-4-(3-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound with the molecular formula C19H20FNO3. This compound belongs to the class of quinolinones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent ethoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Diethoxy-4-phenylquinolin-2-one
- 6,7-Dimethoxy-4-(3-fluorophenyl)quinolin-2-one
- 6,7-Diethoxy-4-(4-fluorophenyl)quinolin-2-one
Uniqueness
6,7-Diethoxy-4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-3-23-17-9-15-14(12-6-5-7-13(20)8-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBPUBCWWWQLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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